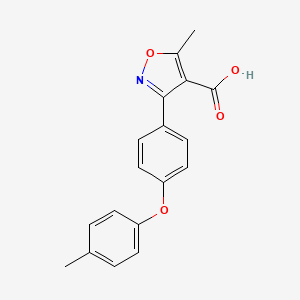

3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid

Description

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing isoxazole rings. The complete International Union of Pure and Applied Chemistry name reflects the complex substitution pattern present in this molecule: 5-methyl-3-[4-(4-methylphenoxy)phenyl]-1,2-oxazole-4-carboxylic acid. This nomenclature systematically describes each structural component, beginning with the 5-methyl substituent on the isoxazole ring, followed by the 3-position substitution featuring a phenyl group that itself bears a para-methylphenoxy substituent, and concluding with the 4-carboxylic acid functionality.

The molecular formula C₁₈H₁₅NO₄ accurately represents the atomic composition, indicating the presence of eighteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight of 309.32 daltons reflects the substantial size of this substituted isoxazole derivative. The compound's Chemical Abstracts Service registry number 1159981-29-9 provides a unique identifier for this specific molecular entity. Additional identifiers include the Molecular Design Limited number MFCD11655796 and the PubChem Substance identification number 329815461, facilitating cross-referencing across multiple chemical databases.

The Simplified Molecular Input Line Entry System string O=C(O)C1=C(C)ON=C1C(C=C2)=CC=C2OC3=CC=C(C)C=C3 provides a linear representation of the molecular structure, encoding the connectivity and arrangement of atoms. The corresponding International Chemical Identifier string 1S/C18H15NO4/c1-11-3-7-14(8-4-11)22-15-9-5-13(6-10-15)17-16(18(20)21)12(2)23-19-17/h3-10H,1-2H3,(H,20,21) offers a standardized format for representing the compound's structure across different chemical information systems.

Historical Context in Heterocyclic Chemistry Research

The development of isoxazole chemistry traces its origins to the pioneering work of Ludwig Claisen in 1903, who synthesized the first compound in this series through the oximation of propargylaldehyde acetal. This foundational contribution established isoxazoles as a distinct class of five-membered heterocyclic compounds characterized by the presence of both nitrogen and oxygen atoms in adjacent positions within the ring structure. The historical progression of isoxazole research has been marked by continuous advances in synthetic methodology and an expanding understanding of the biological significance of these heterocyclic systems.

The photochemical properties of isoxazoles were first investigated systematically in 1966, revealing the inherent instability of the nitrogen-oxygen bond under ultraviolet irradiation. This discovery led to the recognition that isoxazole rings tend to undergo rearrangement to oxazole structures through azirine intermediates, a finding that has significant implications for both synthetic applications and biological activity. The weak nitrogen-oxygen bond characteristic of isoxazoles has subsequently been exploited in various synthetic transformations and has contributed to the development of isoxazoles as photo-cross-linking agents for photoaffinity labeling applications.

The synthetic chemistry of isoxazoles has evolved significantly since Claisen's initial work, with the development of numerous methodologies for constructing the heterocyclic core. The most extensively studied approach involves the (3+2) cycloaddition reaction between nitrile oxides as dipoles and alkynes as dipolarophiles. This methodology has been recognized as a prime example of "Click Chemistry" following its description by Sharpless and colleagues in 2001 for the regioselective synthesis of triazoles, with subsequent adaptation to isoxazole synthesis. The versatility of this approach has enabled the preparation of diverse isoxazole derivatives with varying substitution patterns, including complex structures such as this compound.

Structural Significance in Isoxazole Carboxylic Acid Derivatives

The structural architecture of this compound exemplifies the sophisticated molecular design achievable within the isoxazole carboxylic acid class of compounds. The positioning of the carboxylic acid functionality at the 4-position of the isoxazole ring represents a specific regioisomeric arrangement that influences both the chemical reactivity and potential biological activity of the molecule. This particular substitution pattern places the carboxylic acid group adjacent to the 5-methyl substituent and opposite to the 3-aryl substituent, creating a distinctive electronic environment within the heterocyclic framework.

The presence of the para-tolyloxy group introduces a complex aromatic ether linkage that significantly extends the molecular framework beyond the core isoxazole ring. This structural feature incorporates a phenyl-phenyl ether bridge with an additional methyl substituent on the terminal aromatic ring, creating opportunities for π-π stacking interactions and hydrophobic associations. The electron-donating nature of the methoxy linkage and the methyl substituent on the para position of the terminal phenyl ring modulates the electronic properties of the entire aromatic system, potentially affecting the compound's interaction with biological targets or its behavior in chemical transformations.

Recent advances in the synthesis of isoxazole-4-carboxylic acids have demonstrated the importance of non-decarboxylative approaches for accessing these valuable structural motifs. The development of ruthenium-catalyzed rearrangement reactions has provided efficient routes to isoxazole-4-carboxylic acids from appropriate precursors, highlighting the continued interest in this class of compounds for both synthetic methodology development and potential therapeutic applications. The structural complexity of this compound positions it as a representative example of the molecular diversity achievable through modern synthetic approaches to functionalized isoxazole derivatives.

| Structural Feature | Description | Significance |

|---|---|---|

| Isoxazole Core | Five-membered ring with N-O bond | Provides heterocyclic foundation with characteristic reactivity |

| 4-Carboxylic Acid | Carboxyl group at position 4 | Introduces acidic functionality and hydrogen bonding potential |

| 5-Methyl Group | Methyl substituent at position 5 | Modulates electronic properties and steric environment |

| 3-Aryl Substituent | Complex biaryl ether system | Extends molecular framework and provides aromatic character |

| Para-Tolyl Terminus | Methylated aromatic terminus | Enhances hydrophobic character and molecular size |

Properties

IUPAC Name |

5-methyl-3-[4-(4-methylphenoxy)phenyl]-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-3-7-14(8-4-11)22-15-9-5-13(6-10-15)17-16(18(20)21)12(2)23-19-17/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHCSGOSNFOIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NOC(=C3C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301169658 | |

| Record name | 5-Methyl-3-[4-(4-methylphenoxy)phenyl]-4-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159981-29-9 | |

| Record name | 5-Methyl-3-[4-(4-methylphenoxy)phenyl]-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-[4-(4-methylphenoxy)phenyl]-4-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid, also known as MTICA, is a compound belonging to the isoxazole family. Its molecular formula is C18H15NO4, and it has shown significant biological activity in various studies. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Weight : 309.3 g/mol

- CAS Number : 1159981-29-9

- IUPAC Name : 5-methyl-3-[4-(4-methylphenoxy)phenyl]-1,2-oxazole-4-carboxylic acid

- Structure : The compound features an isoxazole ring which contributes to its biological activity.

Biological Activity Overview

MTICA exhibits a range of biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains.

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines.

- Anticancer Activity : Influences cancer cell proliferation and apoptosis.

The biological effects of MTICA are primarily mediated through its interactions with enzymes and cellular pathways:

- Enzyme Inhibition : MTICA inhibits enzymes involved in inflammatory processes, reducing inflammation.

- Gene Expression Modulation : Alters the expression of genes related to inflammatory responses, leading to decreased cytokine production.

- Cell Signaling Pathways : Influences pathways regulating cell growth and differentiation.

Antimicrobial Activity

MTICA has demonstrated significant antimicrobial properties. A study indicated that it has a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL against Staphylococcus aureus, compared to the control drug Isoniazid with an MIC of 0.25 µg/mL.

| Compound Name | Activity | MIC Value (µg/mL) |

|---|---|---|

| MTICA | Antimicrobial | 12.5 |

| Isoniazid | Control | 0.25 |

Anti-inflammatory Effects

In laboratory settings, MTICA has shown the ability to inhibit the production of inflammatory mediators. Studies reported that varying doses significantly reduced levels of pro-inflammatory cytokines in cell cultures.

Anticancer Properties

Research has indicated that MTICA affects cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, it has been tested on various cancer cell lines, showing promising results in reducing tumor growth.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers investigated the efficacy of MTICA against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that derivatives of isoxazole carboxylic acids, including MTICA, could serve as potential anti-tuberculosis agents.

-

Immunosuppressive Properties :

- A study explored the immunosuppressive effects of isoxazole derivatives on peripheral blood mononuclear cells (PBMCs). MTICA was found to inhibit phytohemagglutinin-induced PBMC proliferation, suggesting its potential in treating autoimmune diseases.

-

Mechanism of Action Analysis :

- In vitro studies revealed that MTICA enhances the expression of apoptotic markers like caspases in cancer cells while inhibiting pro-inflammatory cytokines in immune cells, highlighting its dual role in cancer therapy and inflammation reduction.

Scientific Research Applications

Pharmacological Potential

Research has indicated that compounds containing the isoxazole moiety often exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound has been explored for its potential as a therapeutic agent in various diseases.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of isoxazole derivatives found that 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid displayed notable activity against several bacterial strains, suggesting its potential use in developing new antibiotics.

Anti-Cancer Research

The compound's ability to modulate cellular pathways has led to investigations into its anti-cancer properties. Preliminary studies have shown that it may inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models.

Case Study: In Vitro Cancer Cell Proliferation Inhibition

In a controlled laboratory setting, researchers treated breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as a lead compound for further development in cancer therapeutics.

Material Science Applications

Beyond biological applications, this compound's unique chemical structure allows it to be utilized in material science, particularly in the development of polymers and coatings with enhanced properties.

Polymer Additives

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This makes it a candidate for use in high-performance materials.

Case Study: Polymer Composite Development

A recent study focused on creating polymer composites that integrate this compound demonstrated improved tensile strength and thermal degradation temperature compared to standard polymers without additives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of isoxazole derivatives are highly dependent on substituents at position 3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

*Calculated molecular weight based on structural analogs in and .

Key Observations:

Substituent Effects on Lipophilicity: Electron-withdrawing groups (e.g., -Cl, -F) increase polarity but may enhance target binding in hydrophobic pockets . Electron-donating groups (e.g., -OCH₃, -CH₃) improve solubility and bioavailability.

Biological Activity: Fluorophenyl derivatives exhibit antioxidant properties, likely due to radical-scavenging effects . Chlorophenyl analogs are prominent in SAR studies, with 2-chloro substitution showing enhanced enzymatic inhibition .

Thermal Stability :

- Dichlorophenyl derivatives (e.g., 3-(2,6-dichlorophenyl)-) exhibit high melting points (~220°C), suggesting robust crystalline packing .

Preparation Methods

Formation of the 5-Methylisoxazole-4-Carboxylic Acid Core

A well-documented method for preparing 5-methylisoxazole-4-carboxylic acid derivatives starts from ethylacetoacetate, triethylorthoformate, and acetic anhydride. The reaction proceeds at elevated temperatures (75–150 °C) to form ethyl ethoxymethyleneacetoacetic ester intermediates. Subsequent reaction with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C) yields ethyl-5-methylisoxazole-4-carboxylate. Hydrolysis with a strong acid converts the ester to 5-methylisoxazole-4-carboxylic acid, which can be crystallized for purification.

| Step | Reagents/Conditions | Product/Intermediate | Temperature (°C) |

|---|---|---|---|

| (a) | Ethylacetoacetate, triethylorthoformate, acetic anhydride | Ethyl ethoxymethyleneacetoacetic ester | 75–150 |

| (b) | Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | Ethyl-5-methylisoxazole-4-carboxylate | −20 to 10 |

| (c) | Strong acid hydrolysis | 5-Methylisoxazole-4-carboxylic acid | Ambient |

| (c′) | Crystallization | Crystallized acid | Ambient |

Conversion to Acid Chloride Intermediate

The crystallized 5-methylisoxazole-4-carboxylic acid is then reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride (5-methylisoxazole-4-carbonyl chloride). This reaction is typically conducted under reflux in anhydrous toluene or other suitable solvents such as ethyl acetate, acetonitrile, or chlorinated solvents. The reaction duration is approximately 2.5 hours under nitrogen atmosphere, with distillation of volatile by-products to drive the reaction to completion.

| Step | Reagents/Conditions | Product/Intermediate | Temperature (°C) | Solvent |

|---|---|---|---|---|

| (d) | Thionyl chloride, anhydrous toluene | 5-Methylisoxazole-4-carbonyl chloride | Reflux (~110) | Toluene (preferred) |

Purification and Crystallization

The crude product obtained from the coupling reaction is subjected to washing with acid (e.g., 6N HCl) and water until neutral pH is reached, followed by drying over anhydrous sodium sulfate. Evaporation under reduced pressure yields a solid that is further purified by crystallization from toluene or other solvents to afford a white crystalline solid with high purity (HPLC potency ~99.8%).

Comparative Data and Process Advantages

The described synthetic route offers several advantages:

- Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities.

- Controlled temperature and solvent choice minimize by-products such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) in analogous compounds.

- The process avoids the need for distillation of intermediates, simplifying scale-up.

- High yields and purity are achievable, with crystallization providing a robust purification step.

| Parameter | Prior Art Process | Improved Process (This Method) |

|---|---|---|

| By-product formation (CATA) | Higher (up to 0.5%) | Reduced to as low as 0.0006% |

| Isomeric impurities | Up to 1% | Reduced to 0.1% or less |

| HPLC potency of final product | 95–98% | 99.8–100% |

| Need for distillation of intermediates | Required | Not required |

| Reaction solvents | Varied | Preferably toluene or chlorinated solvents |

Summary Table of Preparation Steps

| Step | Reaction Description | Key Reagents/Conditions | Product/Intermediate | Yield/Purity Notes |

|---|---|---|---|---|

| 1 | Formation of ethyl ethoxymethyleneacetoacetic ester | Ethylacetoacetate, triethylorthoformate, acetic anhydride, 75–150 °C | Ethyl ethoxymethyleneacetoacetic ester | High yield |

| 2 | Cyclization with hydroxylamine sulfate | Hydroxylamine sulfate, sodium acetate, −20 to 10 °C | Ethyl-5-methylisoxazole-4-carboxylate | Reduced impurities |

| 3 | Hydrolysis to acid | Strong acid hydrolysis, ambient temperature | 5-Methylisoxazole-4-carboxylic acid | Crystallized for purity |

| 4 | Conversion to acid chloride | Thionyl chloride, reflux in toluene, 2.5 hours | 5-Methylisoxazole-4-carbonyl chloride | Efficient conversion |

| 5 | Coupling with 4-(p-Tolyloxy)phenyl derivative | 4-(p-Tolyloxy)phenyl amine/phenol, triethylamine, 0–50 °C, toluene | Target compound or precursor | High purity (99.8% HPLC) |

| 6 | Purification and crystallization | Washing, drying, crystallization from toluene | Final product | High purity, white crystalline |

Q & A

Q. What are the common synthetic routes for preparing 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, substituted phenyl rings can be introduced through nucleophilic aromatic substitution or Suzuki coupling. A Biginelli-like one-pot reaction using ethyl acetoacetate, thioureas, and aldehydes is effective for generating the isoxazole core . Refluxing in ethanol with catalytic acid (e.g., HCl) is often employed to form the carboxylic acid moiety .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography resolves the 3D structure, confirming substituent positions and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .

- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .

- FTIR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Q. How is the compound screened for initial biological activity?

Basic assays include:

- Antimicrobial testing : Agar diffusion or microdilution against bacterial/fungal strains .

- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases, COX-2, or AMPA receptors .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Prodrug derivatization : Acyloxymethyl esters or amides improve membrane permeability .

- Co-crystallization : Co-formers like nicotinamide enhance aqueous solubility via hydrogen-bonding networks .

- Lipid-based carriers : Nanoemulsions or liposomes are used for targeted delivery .

Q. How do substituents on the phenyl ring influence pharmacological activity?

- Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial activity by increasing electrophilicity .

- Methoxy groups improve metabolic stability but may reduce receptor affinity due to steric hindrance .

- p-Tolyloxy groups balance lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted drugs .

Q. What crystallographic insights explain the compound’s stability and reactivity?

- Packing motifs : The carboxylic acid group forms dimers via O–H···O hydrogen bonds, stabilizing the crystal lattice .

- Torsional angles : The dihedral angle between the isoxazole and phenyl rings (~15–25°) minimizes steric strain, favoring synthetic accessibility .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition points (>200°C), indicating thermal stability .

Q. How are computational methods applied to study its mechanism of action?

- Docking simulations : Predict binding modes to targets like AMPA receptors or COX-2 using AutoDock or Schrödinger .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme assays .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

- HPLC challenges : Peak tailing due to carboxylic acid ionization is mitigated using ion-pair reagents (e.g., TFA) .

- GC limitations : Thermal decomposition is avoided by derivatizing the acid to methyl esters .

- Elemental analysis : Halogen content (Cl/Br) is quantified via combustion-ion chromatography .

Methodological Notes

- Contradictions in data : Some studies report conflicting bioactivity results (e.g., antimicrobial potency varies with bacterial strain). This necessitates replication under standardized conditions (CLSI guidelines) .

- Synthetic scalability : While one-pot reactions are efficient, column chromatography remains critical for isolating high-purity batches (>97%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.